5-Bromo-1,2-difluoro-3-isopropoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

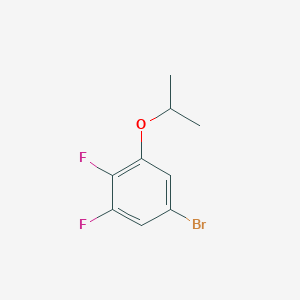

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrF2O |

|---|---|

Molecular Weight |

251.07 g/mol |

IUPAC Name |

5-bromo-1,2-difluoro-3-propan-2-yloxybenzene |

InChI |

InChI=1S/C9H9BrF2O/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,1-2H3 |

InChI Key |

WDEQDHOYPFBSFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=CC(=C1)Br)F)F |

Origin of Product |

United States |

Structural Classification Within Halogenated Aryl Ethers

5-Bromo-1,2-difluoro-3-isopropoxybenzene belongs to the class of organic compounds known as halogenated aryl ethers. This classification is based on its core structural features: an ether linkage where an oxygen atom is connected to an aryl group (the benzene (B151609) ring) and an alkyl group (the isopropyl group), combined with the presence of halogen atoms (bromine and fluorine) attached directly to the aromatic ring.

The molecule's structure consists of a central benzene ring substituted at five positions. The key features include:

Aryl Ether Group: An isopropoxy group (-OCH(CH₃)₂) is attached to the benzene ring, defining it as an aryl ether. This group influences the molecule's solubility and steric properties.

Halogenation: The compound is heavily halogenated with one bromine atom and two fluorine atoms.

The two fluorine atoms are in adjacent (ortho) positions at the 1- and 2-carbons of the ring.

The bromine atom is located at the 5-position. This specific substitution pattern results in a molecule with distinct electronic and reactivity characteristics, setting it apart from other related compounds.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1309932-71-5 |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol |

Overview of Strategic Importance in Organic Synthesis

The strategic importance of 5-Bromo-1,2-difluoro-3-isopropoxybenzene in organic synthesis stems from the unique reactivity conferred by its combination of functional groups. As a synthetic intermediate, it offers multiple pathways for molecular elaboration.

Key Synthetic Utilities:

Cross-Coupling Reactions: The carbon-bromine (C-Br) bond is a primary site for metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents at the bromine position.

Influence of Fluorine Substituents: The two ortho-difluoro substituents have a profound impact on the reactivity of the aromatic ring. Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the benzene (B151609) ring through the inductive effect. This electronic modification can:

Activate the ring for nucleophilic aromatic substitution (SₙAr) reactions.

Influence the regioselectivity of further electrophilic aromatic substitution reactions.

Enhance the metabolic stability and modify the physicochemical properties (e.g., lipophilicity, pKa) of derivative molecules, a highly desirable feature in drug discovery. nih.gov

Building Block for Complex Molecules: Due to its multifunctionality, this compound serves as a key building block for creating highly substituted aromatic structures. These structures are often scaffolds for developing new pharmaceuticals, agrochemicals, and advanced materials where precise control over molecular architecture is critical. The presence of fluorine is particularly important in the life sciences, as many modern drugs and agrochemicals are fluorinated compounds.

Derivatization and Design of Novel Analogues of 5 Bromo 1,2 Difluoro 3 Isopropoxybenzene

Synthesis of Fluorinated Aryl Ether Derivatives with Varied Substitution Patterns

The core structure of 5-Bromo-1,2-difluoro-3-isopropoxybenzene is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom, being the most labile of the halogens present, would be the primary site for such transformations.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position. youtube.comyoutube.comyoutube.comyoutube.com By reacting this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base, a diverse library of biaryl and related compounds could be generated. youtube.comyoutube.comyoutube.comyoutube.com The choice of catalyst, ligands, and reaction conditions would be crucial to optimize the yield and prevent side reactions. nih.gov

Illustrative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Potential Product |

|---|---|---|

| 1 | Phenylboronic acid | 1,2-Difluoro-3-isopropoxy-5-phenylbenzene |

| 2 | Pyridine-3-boronic acid | 3-(2,3-Difluoro-5-isopropoxyphenyl)pyridine |

| 3 | 4-Methylphenylboronic acid | 1,2-Difluoro-3-isopropoxy-5-(p-tolyl)benzene |

This table is a hypothetical representation of potential products based on known Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond at the 5-position, providing access to a range of aniline (B41778) derivatives. wikipedia.orglibretexts.orgjk-sci.comacsgcipr.orgnih.gov By coupling this compound with primary or secondary amines, amides, or carbamates, a variety of functionalized anilines could be synthesized. wikipedia.orglibretexts.orgjk-sci.comacsgcipr.orgnih.gov The reaction conditions, particularly the choice of phosphine (B1218219) ligand and base, would be critical for achieving high yields and functional group tolerance. wikipedia.orglibretexts.orgjk-sci.com

Illustrative Buchwald-Hartwig Amination Reactions of this compound

| Entry | Amine | Potential Product |

|---|---|---|

| 1 | Morpholine | 4-(2,3-Difluoro-5-isopropoxyphenyl)morpholine |

| 2 | Aniline | N-(2,3-Difluoro-5-isopropoxyphenyl)aniline |

| 3 | Benzylamine | N-Benzyl-2,3-difluoro-5-isopropoxyaniline |

This table is a hypothetical representation of potential products based on known Buchwald-Hartwig amination reactions.

Introduction of Diverse Functional Groups for Enhanced Chemical Utility

Beyond cross-coupling reactions, the strategic introduction of other functional groups can further enhance the chemical utility of the this compound scaffold.

Nucleophilic Aromatic Substitution (SNA r): While the bromine atom is the primary site for cross-coupling, the fluorine atoms, activated by the other electron-withdrawing halogens, could potentially undergo nucleophilic aromatic substitution (SNAr). unc.eduresearchgate.netebyu.edu.trnih.govresearchgate.net This would be particularly feasible if an additional electron-withdrawing group were introduced onto the ring. Strong nucleophiles, such as alkoxides, thiolates, or amines, could displace one of the fluorine atoms, leading to further functionalization. The regioselectivity of such a substitution would depend on the electronic environment of the ring.

Metal-Halogen Exchange: The bromine atom can be replaced with a metal, such as lithium or magnesium, through metal-halogen exchange. This would generate a potent nucleophilic organometallic species that could then be reacted with a variety of electrophiles to introduce a wide range of functional groups, including carboxylic acids (by quenching with CO2), aldehydes (by reaction with DMF), and new carbon-carbon bonds (by reaction with alkyl halides or carbonyl compounds).

Illustrative Functional Group Introductions via Metal-Halogen Exchange

| Entry | Electrophile | Potential Product |

|---|---|---|

| 1 | Carbon dioxide (CO2) | 2,3-Difluoro-5-isopropoxybenzoic acid |

| 2 | N,N-Dimethylformamide (DMF) | 2,3-Difluoro-5-isopropoxybenzaldehyde |

| 3 | Acetone | 2-(2,3-Difluoro-5-isopropoxyphenyl)propan-2-ol |

This table is a hypothetical representation of potential products based on metal-halogen exchange followed by electrophilic quench.

Strategic Incorporation of Halogen-Rich Motifs (e.g., related to polyhalogenated pyridines)

The synthesis of highly halogenated aromatic and heteroaromatic systems is of interest for their unique electronic properties and potential biological activities. While the direct conversion of the benzene (B151609) ring of this compound to a pyridine (B92270) is a complex transformation, the principles of synthesizing polyhalogenated pyridines can be considered in the context of designing novel analogues. nih.govacs.orgresearchgate.netorganic-chemistry.org

For instance, derivatives of this compound could serve as precursors for more complex structures. For example, if an amino group were introduced onto the ring via Buchwald-Hartwig amination, this could be a handle for further cyclization reactions to form fused heterocyclic systems.

Furthermore, the introduction of additional halogen atoms to the benzene ring, if synthetically feasible, would create a polyhalogenated benzene derivative. Such compounds are known to exhibit interesting reactivity, with the potential for regioselective functionalization of the different halogen atoms. While the direct halogenation of the already electron-deficient this compound ring would be challenging, multi-step synthetic sequences could potentially achieve this.

Advanced Applications in Targeted Organic Synthesis

Utilization as a Versatile Building Block for Complex Organic Molecules

The strategic positioning of the bromo and fluoro substituents on the benzene (B151609) ring makes 5-Bromo-1,2-difluoro-3-isopropoxybenzene a highly valuable intermediate in synthetic chemistry. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.

Chemists can leverage the reactivity of the bromine atom in reactions such as the Suzuki-Miyaura coupling to introduce a wide range of aryl, heteroaryl, or alkyl groups. ugr.esresearchgate.netmdpi.comyonedalabs.com Similarly, Buchwald-Hartwig amination reactions can be employed to form carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds. The presence of the two fluorine atoms influences the electronic properties of the benzene ring, which can affect the reactivity and regioselectivity of these coupling reactions. researchgate.net

Furthermore, the bromine atom can be readily converted to an organolithium reagent through lithium-halogen exchange. epfl.chrsc.org This powerful intermediate can then react with a variety of electrophiles to introduce new functional groups, further expanding the synthetic utility of this building block. The fluorine and isopropoxy groups can direct the lithiation to a specific position, offering another layer of synthetic control. researchgate.net

Table 1: Key Synthetic Transformations Utilizing the Bromine Atom

| Reaction Type | Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compounds, Palladium catalyst, Base | Carbon-Carbon |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Carbon-Nitrogen |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Carbon-Carbon (alkyne) |

| Stille Coupling | Organostannanes, Palladium catalyst | Carbon-Carbon |

| Heck Coupling | Alkenes, Palladium catalyst, Base | Carbon-Carbon (alkene) |

| Lithiation-Substitution | Organolithium reagent, Electrophile | Carbon-Carbon or Carbon-Heteroatom |

Role in Medicinal Chemistry Lead Generation and Optimization

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. benthamscience.comingentaconnect.comnih.govresearchgate.netbohrium.comtandfonline.com this compound serves as an excellent starting material for introducing these beneficial attributes into novel pharmaceutical agents.

Scaffolding for Pharmaceutical Intermediate Development

The core structure of this compound can be considered a privileged scaffold for the development of pharmaceutical intermediates. By utilizing the synthetic handles described previously, medicinal chemists can elaborate this core structure to generate libraries of compounds for screening against various biological targets. The difluorinated benzene ring can act as a bioisostere for other chemical groups, helping to improve the "drug-like" properties of a molecule. tandfonline.cominformahealthcare.comnih.govselvita.comacs.orgnih.gov

Impact on Structure-Activity Relationships in Bioactive Compounds

The introduction of fluorine atoms can have a profound impact on the structure-activity relationship (SAR) of a bioactive compound. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which in turn can affect how a drug molecule interacts with its target receptor. bohrium.comnih.gov The substitution of hydrogen with fluorine can also block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. nih.govtandfonline.com

Table 2: Influence of Fluorine on Drug Properties

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Increased by blocking sites of oxidative metabolism. nih.govtandfonline.com |

| Binding Affinity | Can be enhanced through favorable interactions with the target protein. bohrium.comnih.gov |

| Lipophilicity | Generally increases, which can improve membrane permeability. benthamscience.comresearchgate.netnih.gov |

| pKa | Can be altered, affecting the ionization state and solubility of the molecule. nih.govbohrium.com |

| Conformation | Can influence the preferred three-dimensional shape of the molecule. bohrium.com |

Contributions to Agrochemical Research and Development

The principles of utilizing fluorinated compounds in medicinal chemistry are directly applicable to the development of modern agrochemicals. colab.wsresearchgate.netnih.govccspublishing.org.cn The presence of fluorine can significantly enhance the efficacy and selectivity of herbicides and insecticides.

Precursor for Insecticidal and Herbicidal Agents

Based on the established role of fluorinated aromatics in agrochemicals, it can be inferred that this compound is a valuable precursor for the synthesis of novel insecticidal and herbicidal agents. nih.govnih.gov The difluorinated phenyl moiety can be incorporated into various agrochemical scaffolds to improve their biological activity. The bromine atom provides a convenient point of attachment for other molecular fragments necessary for pesticidal action. The unique combination of substituents on this building block allows for the exploration of new chemical space in the search for more effective and environmentally benign crop protection solutions.

Application in Advanced Material Science

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and hydrophobicity, make fluorinated compounds attractive for applications in material science. wikipedia.org Fluoropolymers, for instance, are known for their non-stick properties and durability. mdpi.comalfa-chemistry.comazom.com

While specific applications of polymers derived directly from this compound are not extensively documented, the general utility of fluorinated aromatic compounds in this field is well-established. It is plausible that this compound could serve as a monomer or a precursor to monomers for the synthesis of specialized fluoropolymers with tailored properties. researchgate.net The presence of the isopropoxy group could influence the solubility and processing characteristics of the resulting polymers. Furthermore, the electronic properties of the difluorinated ring suggest potential applications in the development of advanced materials for electronics and optoelectronics.

Role in Chemical Biology Research: Unraveling Interactions with Biological Molecules

Extensive investigation into the chemical compound this compound has revealed a notable absence of specific, direct evidence regarding its interactions with biological molecules within the domain of chemical biology research. Searches of available scientific literature and databases did not yield concrete research findings, detailed studies, or specific data tables outlining its direct engagement with proteins, enzymes, or other biological macromolecules.

While the broader class of fluorinated benzene derivatives is recognized for its potential in medicinal chemistry and chemical biology, the specific biological activity and molecular interactions of this compound remain largely undocumented in the public domain. The introduction of fluorine atoms and other substituents on a benzene ring can significantly influence a molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications are often strategic in drug design to enhance binding affinity, metabolic stability, and cell permeability.

For instance, a related compound, 5-Bromo-1,2-difluoro-3-nitrobenzene, is categorized as a "Protein Degrader Building Block". This classification suggests that molecules with a similar bromo-difluoro-benzene core structure may have the potential to be developed into tools for targeted protein degradation, a key area of chemical biology. However, this connection is inferential and does not provide direct evidence of the biological interactions of the isopropoxy-substituted analogue.

The study of structure-activity relationships (SAR) for various benzene derivatives has provided general principles that could theoretically apply to this compound. The nature and position of the bromo, fluoro, and isopropoxy groups would be expected to govern its potential interactions with biological targets through a combination of hydrophobic, halogen bonding, and hydrogen bonding interactions. Nevertheless, without specific experimental data, any discussion of its role in chemical biology remains speculative.

At present, there are no published studies that would allow for the creation of data tables detailing binding affinities, inhibition constants, or other quantitative measures of interaction with specific biological molecules for this compound. Further empirical research is required to elucidate any potential roles this compound may play in chemical biology.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental characterization for the compound This compound is not available in published, peer-reviewed sources or public spectral databases.

Vendor listings confirm the existence and basic properties of the compound, such as its molecular formula (C₉H₉BrF₂O) and CAS number (1309932-71-5). However, the specific, in-depth analytical data required to populate the requested sections on its spectroscopic and structural elucidation is absent from the public domain.

Therefore, it is not possible to provide a scientifically accurate, data-rich article that adheres to the user's strict outline, which includes:

Comprehensive Spectroscopic Characterization Techniques and Structural Elucidation

X-ray Crystallography:There is no indication that the single-crystal X-ray structure has been determined or published.

Without access to primary research or database entries containing this specific information, generating the requested article with detailed research findings and data tables is not feasible while maintaining the required standards of scientific accuracy and focusing solely on the specified compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, UPLC)

Chromatographic techniques are indispensable in synthetic organic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product. For a compound such as 5-Bromo-1,2-difluoro-3-isopropoxybenzene, a combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), along with its advanced version, Ultra-Performance Liquid Chromatography (UPLC), provides a comprehensive analytical toolkit. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for qualitative identification and quantitative measurement.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for intermediates and the final product in the synthesis of halogenated aromatic ethers like this compound.

Detailed Research Findings:

GC is frequently employed as the benchmark analytical method for monitoring etherification reactions. mdpi.comdntb.gov.ua By taking small aliquots from the reaction mixture at various time points, chemists can track the consumption of reactants (e.g., a bromodifluorophenol precursor) and the formation of the desired isopropoxybenzene (B1215980) product. This real-time or near-real-time monitoring allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and minimize byproduct formation. mdpi.comchromforum.org

For purity assessment, GC coupled with a sensitive detector can identify and quantify volatile impurities. The choice of detector is critical; a Flame Ionization Detector (FID) offers general-purpose carbon-based compound detection, while an Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds. For unambiguous identification of impurities, GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information on the separated components. nih.gov The analysis of brominated compounds by GC-MS is a well-established method for detecting trace levels of halogenated contaminants. nih.govsrce.hr To avoid thermal degradation of sensitive halogenated compounds during analysis, it is often preferable to use shorter GC columns with thinner stationary phase films, which allow for lower elution temperatures. researchgate.net

Below is an illustrative table of typical GC parameters that could be adapted for the analysis of this compound.

Table 1: Illustrative GC Parameters for Reaction Monitoring

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides good resolution for a wide range of aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without degradation. |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for definitive identification of reactants, products, and byproducts. |

| Injection Volume | 1 µL (split ratio 50:1) | Introduces a small, representative amount of the sample mixture. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity testing in the pharmaceutical and chemical industries, particularly for compounds that are non-volatile or thermally labile. moravek.com It is ideal for identifying high molecular weight impurities, starting materials, or degradation products that may not be suitable for GC analysis.

Detailed Research Findings:

For aromatic and halogenated aromatic compounds, Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation. chromforum.org In this technique, the stationary phase (e.g., a C18 or Phenyl-Hexyl column) is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water with an organic modifier like acetonitrile (B52724) or methanol. rsc.org The separation occurs based on the relative hydrophobicity of the sample components.

Purity assessment by HPLC involves developing a method that can resolve the main compound peak from all potential impurities. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is highly advantageous as it provides UV-Vis spectra for each peak, which aids in peak identification and purity assessment. rsc.org By comparing the retention time and UV spectrum of the main peak against a certified reference standard, the identity and purity of this compound can be confirmed. The area of the main peak relative to the total area of all peaks in the chromatogram is used to calculate the percentage purity. HPLC methods have been successfully developed for a wide array of aromatic compounds, demonstrating the versatility of this technique. rsc.orgnih.gov

The following table outlines typical starting conditions for developing an HPLC purity method for a halogenated aromatic compound.

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase | A: Water; B: Acetonitrile | A common solvent system providing a wide polarity range for gradient elution. |

| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B | Gradient elution is used to separate compounds with a range of polarities effectively and in a reasonable time. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | Diode Array Detector (DAD) at 220 nm | DAD allows for spectral analysis and monitoring at the absorbance maximum of the aromatic ring. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles. This allows for separations at higher linear velocities and pressures, resulting in dramatically reduced analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

Detailed Research Findings:

The primary advantage of UPLC is its speed, making it highly suitable for high-throughput screening of reaction fractions or for final product quality control where a large number of samples must be analyzed. The fundamental principles of separation and the column/solvent chemistries used in HPLC are directly transferable to UPLC. A method developed on an HPLC system can often be scaled down to a UPLC system to achieve significant gains in efficiency. For purity analysis, the higher peak capacity of UPLC allows for better resolution of closely eluting impurities, providing a more accurate purity profile.

The table below illustrates the potential performance gains when translating a method from HPLC to UPLC.

Table 3: Comparison of HPLC and UPLC for Purity Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Run Time | ~25 minutes | ~5 minutes |

| Peak Width | Wider | Narrower (Higher Efficiency) |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Significantly Lower |

Computational and Theoretical Chemistry of 5 Bromo 1,2 Difluoro 3 Isopropoxybenzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 5-Bromo-1,2-difluoro-3-isopropoxybenzene. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into the molecule's geometry, orbital energies, and charge distribution.

Detailed analysis of the molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity and electronic transitions. The distribution of electron density, influenced by the electronegative fluorine and bromine atoms and the electron-donating isopropoxy group, can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | Data not available | Data not available |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is instrumental in predicting spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemical calculations. liverpool.ac.uknih.govmodgraph.co.uk By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure. The complex interplay of electronic effects from the bromine, fluorine, and isopropoxy substituents on the benzene (B151609) ring would lead to a unique NMR fingerprint.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure. semanticscholar.org Computational methods can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. This theoretical vibrational spectrum can be compared with experimental spectra to aid in peak assignment and structural confirmation.

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| ¹⁹F NMR | Data not available |

| C-H stretch | Data not available |

| C-F stretch | Data not available |

| C-Br stretch | Data not available |

| C-O stretch | Data not available |

Note: Specific predicted spectroscopic data for this compound are not available in the public domain. This table illustrates the type of data that would be generated.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. By simulating the motion of the atoms over time, MD can explore the potential energy surface and identify stable conformers. nih.govresearchgate.net

The rotation around the C-O bond of the isopropoxy group is a key conformational feature. MD simulations can reveal the preferred orientations of the isopropoxy group relative to the benzene ring and the energy barriers between different conformations. Furthermore, simulations of multiple molecules can shed light on intermolecular interactions, such as stacking and halogen bonding, which are important for understanding the properties of the compound in the condensed phase.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry can be used to investigate the reactivity of this compound by mapping out potential reaction pathways and identifying transition states. For example, the susceptibility of the aromatic ring to nucleophilic or electrophilic substitution can be assessed by calculating the activation energies for various reaction mechanisms.

The presence of multiple substituents with different electronic properties makes predicting the regioselectivity of reactions challenging. Computational studies can help to determine the most likely sites for reaction by comparing the energies of the transition states leading to different products.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. While specific QSPR models for this compound are not documented, one could be developed by correlating calculated molecular descriptors (e.g., electronic, topological, and quantum chemical) with experimentally determined properties for a series of related compounds.

Such a model could then be used to predict various properties of this compound and other similar molecules, accelerating the process of materials discovery and design.

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Systems for Selective Functionalization

The bromine atom on the 5-Bromo-1,2-difluoro-3-isopropoxybenzene ring serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. Future research will likely focus on developing novel catalytic systems that can selectively functionalize this position with high efficiency and under mild conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are cornerstone methods for C-C, C-C(alkene), and C-N bond formation, respectively. nobelprize.org For a substrate like this compound, the development of catalysts that can overcome the steric hindrance imposed by the adjacent isopropoxy group and the electronic effects of the fluorine atoms will be crucial. rsc.orgnih.gov Research into ligands that promote efficient oxidative addition and reductive elimination steps with sterically demanding substrates is an active area. organic-chemistry.org

Furthermore, the field of photoredox catalysis offers promising avenues for the functionalization of such aryl bromides. mdpi.comresearchgate.netvapourtec.comacs.org These methods, which utilize visible light to initiate radical-based transformations, can often proceed under exceptionally mild conditions and exhibit unique reactivity patterns compared to traditional transition-metal catalysis. The development of photoredox systems capable of C-H functionalization at other positions on the ring, guided by the existing substituents, represents another exciting frontier.

| Reaction Type | Potential Catalyst/Conditions | Potential Product Class | Significance |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl- or heteroaryl-substituted derivatives | Access to biaryl scaffolds for medicinal chemistry |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, RuPhos, NaOtBu | N-Aryl amines and heterocyles | Synthesis of potential bioactive compounds |

| Sonogashira Coupling | Pd(PPh₃)₂, CuI, Et₃N | Aryl-alkynes | Building blocks for materials and complex molecules |

| Photoredox-mediated C-H Arylation | Ir(ppy)₃ or Ru(bpy)₃, base | Functionalization at other ring positions | Late-stage modification of complex molecules |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Experimentation

The translation of synthetic methods from traditional batch processes to continuous flow chemistry and automated platforms is a major trend in modern chemical synthesis. rsc.orgnih.gov These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the ability to rapidly synthesize libraries of compounds for screening. vapourtec.comresearchgate.net

For this compound, flow chemistry could be particularly advantageous for reactions that are highly exothermic or that involve unstable intermediates. nih.gov The superior heat and mass transfer in microreactors can lead to higher yields and selectivities. rsc.org For instance, lithiation or Grignard formation followed by quenching with an electrophile could be performed more safely and efficiently in a flow setup. acs.org

Automated synthesis platforms, which can perform dozens or even hundreds of reactions in parallel, are invaluable for exploring a wide range of reaction conditions or for generating libraries of derivatives. researchgate.neteubopen.orgnih.gov By using this compound as a common starting material, an automated platform could rapidly synthesize an array of analogs by varying the coupling partner in a Suzuki or Buchwald-Hartwig reaction. This high-throughput approach can accelerate the discovery of molecules with desired properties. chemrxiv.org

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Suzuki-Miyaura or other cross-coupling reactions | Improved heat transfer, higher yields, safer handling of reagents, potential for telescoping reactions. researchgate.netacs.org |

| Automated Synthesis | Library synthesis of derivatives for screening | High-throughput experimentation, rapid SAR studies, efficient use of materials. vapourtec.comresearchgate.net |

| In-line Analytics (e.g., IR, UV-Vis) | Real-time reaction monitoring in a flow setup | Rapid optimization of reaction conditions (temperature, residence time, stoichiometry). |

Exploration of Unexpected Reactivity and Rearrangements

While the bromine atom is the most apparent site for reactivity, the interplay of the fluorine and isopropoxy substituents could lead to unexpected reaction pathways. Sterically hindered aryl halides can sometimes exhibit unusual behavior in cross-coupling reactions, such as favoring undesired side reactions like hydrodehalogenation or dimerization. rsc.orgrsc.org Investigating the reactivity of this compound under various catalytic conditions could reveal novel transformations.

For example, under certain palladium catalysis conditions, particularly with sterically demanding ligands, the expected Suzuki-Miyaura coupling might be suppressed, and alternative pathways could become dominant. nih.govrsc.org The possibility of C-F bond activation, although generally more difficult than C-Br activation, could also be explored, particularly with specialized nickel or palladium catalysts designed for this purpose. mdpi.comrsc.org Furthermore, directed ortho-metalation, where the isopropoxy group directs a strong base to deprotonate an adjacent C-H bond, could offer a route to functionalization at the C4 position, competing with the more conventional cross-coupling at the C5-Br position.

Bioisosteric Replacement Strategies in Medicinal and Agrochemical Contexts

In medicinal and agrochemical research, the strategic replacement of one functional group or scaffold with another to improve biological activity, metabolic stability, or physicochemical properties is a common strategy known as bioisosterism. nih.govcambridgemedchemconsulting.comprinceton.edu The 1,2-difluoro-3-isopropoxybenzene (B1424149) core of the title compound is a prime candidate for use as a bioisostere for other aromatic systems. researchgate.netchem-space.comprismbiolab.com

The vicinal difluoro substitution pattern is known to modulate the electronics of the aromatic ring and can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate. nih.gov The isopropoxy group can engage in hydrogen bonding or other interactions within a biological target's binding site and can improve a compound's solubility and permeability. cambridgemedchemconsulting.com

Therefore, this compound could serve as a precursor to fragments that are used to replace, for example, a simple phenyl, naphthyl, or indole (B1671886) group in a known bioactive molecule. The goal would be to maintain or improve the desired biological activity while enhancing properties like metabolic stability or aqueous solubility. nih.govnih.gov

| Original Fragment | Potential Bioisosteric Replacement (derived from title compound) | Potential Advantages of Replacement |

| Phenyl | 4-Aryl-1,2-difluoro-3-isopropoxybenzene | Improved metabolic stability, altered electronics, potential for new binding interactions. nih.gov |

| Methoxybenzene | 1,2-Difluoro-3-isopropoxy-X-benzene | Increased lipophilicity, potential to block O-demethylation metabolism. |

| Indole | Heterocycle-fused difluoro-isopropoxybenzene | Modulation of physicochemical properties, novel intellectual property. |

Advanced Analytical Methodologies for Trace Analysis and Impurity Profiling

As with any chemical compound intended for high-purity applications, the development of robust analytical methods for this compound and its derivatives is essential. This includes methods for quantifying the main component, as well as for detecting and identifying trace-level impurities. ijprajournal.com

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), particularly when coupled with mass spectrometry (MS), are powerful tools for impurity profiling. researchgate.netsterlingpharmasolutions.com The separation of closely related halogenated isomers can be challenging, often requiring specialized column chemistries, such as pentafluorophenyl (PFP) phases. acs.orgresearchgate.net

Supercritical fluid chromatography (SFC) is another valuable technique, especially for the separation of isomers and for chiral separations if the molecule is later incorporated into a chiral structure. SFC often provides orthogonal selectivity to HPLC and can be a greener alternative due to its use of supercritical CO₂ as the primary mobile phase. researchgate.netselvita.com

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of the final products and any isolated impurities. For a polysubstituted benzene (B151609) ring like that in the title compound, 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign the substitution pattern. quora.comlibretexts.orgmnstate.eduyoutube.com

| Analytical Technique | Purpose | Key Considerations for this Compound |

| UHPLC-MS | Impurity profiling, reaction monitoring | Use of PFP or other specialized columns for isomer separation; high-resolution MS for unambiguous impurity identification. researchgate.netresearchgate.net |

| SFC | Separation of positional isomers, purification | Orthogonal selectivity to HPLC, faster separations. acs.orgresearchgate.net |

| GC-MS | Analysis of volatile starting materials or byproducts | Requires thermal stability of the analyte. |

| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation | Complex splitting patterns due to H-F and F-F coupling require advanced 2D NMR techniques for full assignment. quora.comlibretexts.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-1,2-difluoro-3-isopropoxybenzene, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves halogenation and alkoxylation steps. For bromination, electrophilic substitution using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN as a catalyst) can be employed, as seen in analogous brominated furanone syntheses . Regioselectivity in fluorination or alkoxylation is controlled by directing groups (e.g., electron-withdrawing substituents) and reaction conditions (temperature, solvent polarity). For example, isopropoxy groups may be introduced via nucleophilic aromatic substitution (SNAr) using isopropanol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR are essential for confirming substitution patterns and verifying the absence of regioisomers. Chemical shifts for fluorine atoms (¹⁹F NMR) and coupling constants provide structural insights .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >95.0% purity thresholds, as standard in reagent catalogs .

Q. How should researchers handle the stability and storage of this compound?

- Methodological Answer : Stability studies under varying temperatures and light exposure are recommended. For short-term storage, refrigeration (0–6°C) in amber vials prevents degradation, as suggested for similar halogenated aromatics . Long-term storage in inert atmospheres (argon) with desiccants minimizes hydrolysis of the isopropoxy group.

Advanced Research Questions

Q. How can contradictory analytical data (e.g., purity discrepancies between GC and HPLC) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from differences in column selectivity (e.g., GC detecting volatile impurities vs. HPLC resolving non-volatile byproducts). Cross-validate using orthogonal methods:

- Combine GC with flame ionization detection (FID) and HPLC with diode-array detection (DAD) to identify co-eluting impurities.

- Use 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity if degradation is suspected .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., bromination before alkoxylation).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity for alkoxylation .

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the isopropoxy group may slow transmetallation; thus, bulky palladium catalysts (e.g., XPhos Pd G3) enhance efficiency.

- Fluorine’s electron-withdrawing effect activates the ring for nucleophilic substitution but may deactivate it toward electrophilic reactions. Computational studies (DFT) can predict site-specific reactivity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high regiochemical fidelity?

- Methodological Answer :

- Heat and Mass Transfer : Ensure uniform mixing and temperature control during exothermic steps (e.g., bromination) to avoid side reactions.

- Purification at Scale : Replace column chromatography with recrystallization or distillation. For example, gradient recrystallization in ethanol/water mixtures isolates the product efficiently .

Data Contradiction and Interpretation

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

- Methodological Answer :

- Confirm solvent and temperature effects on chemical shifts. Deuterated solvents (e.g., CDCl₃) may interact weakly with fluorine atoms.

- Compare experimental shifts with computational predictions (e.g., DFT calculations using Gaussian software) to validate assignments .

Safety and Handling

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of halogenated aromatics.

- Avoid exposure to light/moisture during synthesis to prevent decomposition into hazardous byproducts (e.g., hydrofluoric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.